Positional Isomer Differentiation: 4-OCF₃ vs. 3-OCF₃ Physical Properties
The para-substituted 4-(trifluoromethoxy)-DL-phenylglycine exhibits significantly different thermal behavior compared to its meta-substituted positional isomer, 3-(trifluoromethoxy)-DL-phenylglycine (CAS 261952-23-2). Specifically, the 4-OCF₃ isomer sublimes with a melting point of approximately 292 °C and a predicted boiling point of 294 °C [1], whereas the 3-OCF₃ isomer displays a lower boiling point of 288.2 °C at 760 mmHg [2]. The higher sublimation point of the para isomer indicates stronger intermolecular interactions and more efficient crystal lattice packing, which can influence solubility, formulation stability, and purification outcomes during synthesis.
| Evidence Dimension | Melting point and boiling point |
|---|---|
| Target Compound Data | MP ~292 °C (sublimation); BP 294 °C (predicted) |
| Comparator Or Baseline | 3-(Trifluoromethoxy)-DL-phenylglycine (CAS 261952-23-2): BP 288.2 °C |
| Quantified Difference | ΔBP ≈ +5.8 °C for 4-OCF₃ isomer |
| Conditions | Predicted boiling points at 760 mmHg; experimental sublimation point for target compound. |
Why This Matters
The higher thermal stability of the 4-OCF₃ isomer directly impacts its handling during high-temperature reactions and its shelf-life, making it the preferred choice for processes requiring elevated temperatures or extended storage.
- [1] ChemSrc. (2024). 4-(Trifluoromethoxy)-DL-phenylglycine (CAS 261952-24-3). Density, boiling point, melting point. View Source
- [2] CIRS Group. (n.d.). 3-(Trifluoromethoxy)-DL-phenylglycine (CAS 261952-23-2). Physical properties. View Source
